Cas no 896304-89-5 (4-benzyl(methyl)sulfamoyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide)

4-benzyl(methyl)sulfamoyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide structure
896304-89-5 structure
Product Name:4-benzyl(methyl)sulfamoyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
CAS No:896304-89-5
MF:C22H21N3O3S2
MW:439.550442457199
CID:5485560
Update Time:2025-07-19

4-benzyl(methyl)sulfamoyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
    • 4-benzyl(methyl)sulfamoyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
    • Inchi: 1S/C22H21N3O3S2/c1-15-16(2)29-22(20(15)13-23)24-21(26)18-9-11-19(12-10-18)30(27,28)25(3)14-17-7-5-4-6-8-17/h4-12H,14H2,1-3H3,(H,24,26)
    • InChI Key: CXNFPJGHXNPTRE-UHFFFAOYSA-N
    • SMILES: C(NC1SC(C)=C(C)C=1C#N)(=O)C1=CC=C(S(N(CC2=CC=CC=C2)C)(=O)=O)C=C1

4-benzyl(methyl)sulfamoyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide Pricemore >>

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Additional information on 4-benzyl(methyl)sulfamoyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

Comprehensive Analysis of 4-Benzyl(methyl)sulfamoyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide (CAS No. 896304-89-5)

The compound 4-benzyl(methyl)sulfamoyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide (CAS No. 896304-89-5) is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure combines a benzamide core with a thiophene derivative, making it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its properties due to its potential as a kinase inhibitor or enzyme modulator, aligning with current trends in targeted therapy development.

One of the most searched questions in the field of organic chemistry is: "What are the applications of sulfamoyl benzamide derivatives?" This compound addresses this query by showcasing the versatility of sulfamoyl groups in enhancing molecular interactions. The presence of a cyano group and dimethylthiophene moiety further expands its reactivity profile, making it a candidate for high-throughput screening in drug development pipelines. Its CAS No. 896304-89-5 serves as a critical identifier for researchers sourcing this material for studies.

In the context of green chemistry and sustainable synthesis, 4-benzyl(methyl)sulfamoyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide has garnered attention for its potential to be synthesized via catalytic methods with reduced waste. Recent publications highlight its compatibility with microwave-assisted synthesis, a technique frequently searched by chemists optimizing reaction efficiency. The methylsulfamoyl segment in particular is noted for its metabolic stability—a hot topic in medicinal chemistry forums.

From a structural perspective, the benzyl and thiophene components contribute to this compound's lipophilicity, a property often discussed in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. Computational chemists frequently model compounds like CAS 896304-89-5 to study molecular docking behaviors, especially with proteins associated with inflammatory pathways. This aligns with industry demand for small-molecule probes in biological systems.

The analytical characterization of this compound typically involves HPLC purification and NMR spectroscopy, techniques commonly searched alongside its CAS number. Its crystalline properties have also been investigated for potential co-crystal formation—an area gaining traction in pharmaceutical formulation research. Notably, the 3-cyano-4,5-dimethylthiophen-2-yl group provides a distinct UV-Vis signature useful for analytical method development.

In conclusion, 4-benzyl(methyl)sulfamoyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide represents a multifaceted compound bridging synthetic chemistry and applied research. Its CAS No. 896304-89-5 serves as a gateway for researchers exploring structure-activity relationships in heterocyclic systems. As the scientific community prioritizes fragment-based drug design, compounds like this will continue to be pivotal in addressing challenges across therapeutic areas.

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